molecular formula C14H23NO2 B7020235 Cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone

Cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone

Cat. No.: B7020235
M. Wt: 237.34 g/mol
InChI Key: FGGXTPFWPLQYID-UHFFFAOYSA-N
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Description

Cyclopentyl-(9-hydroxy-3-azabicyclo[331]nonan-3-yl)methanone is a complex organic compound featuring a bicyclic structure with a nitrogen bridgehead

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone typically involves multiple steps, starting from simpler precursors. One common approach is the radical cyclization method, which has been explored using different reagents. For instance, a Cp2TiCl-mediated radical cyclization method was initially attempted but found to be unsuccessful. An alternative approach using a SmI2-mediated radical cyclization protocol proved effective for enabling the desired ring closure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic receptor antagonist, it binds to muscarinic receptors, inhibiting their activity and thereby modulating physiological responses . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone can be compared with other similar compounds, such as:

These compounds share the bicyclic structure with a nitrogen bridgehead but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c16-13-11-6-3-7-12(13)9-15(8-11)14(17)10-4-1-2-5-10/h10-13,16H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGXTPFWPLQYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC3CCCC(C2)C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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